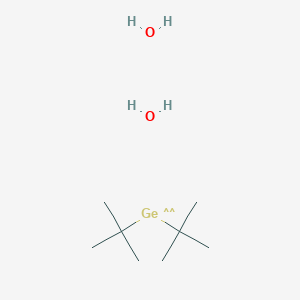
Di-tert-butyl-lambda~2~-germane--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl-lambda~2~-germane–water (1/2) is a chemical compound that consists of a germanium atom bonded to two tert-butyl groups and a water molecule in a 1:2 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl-lambda~2~-germane–water (1/2) typically involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The resulting di-tert-butyl-germane is then hydrolyzed with water to form the final compound.
Industrial Production Methods
Industrial production of di-tert-butyl-lambda~2~-germane–water (1/2) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl-lambda~2~-germane–water (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and tert-butyl alcohol.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products
Oxidation: Germanium dioxide and tert-butyl alcohol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various alkyl or aryl germanium compounds.
Aplicaciones Científicas De Investigación
Di-tert-butyl-lambda~2~-germane–water (1/2) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of di-tert-butyl-lambda~2~-germane–water (1/2) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl-germane: Lacks the water molecule and has different reactivity.
Tetra-tert-butyl-germane: Contains four tert-butyl groups and exhibits different chemical properties.
Germanium tetrachloride: A precursor for the synthesis of di-tert-butyl-lambda~2~-germane–water (1/2).
Uniqueness
Di-tert-butyl-lambda~2~-germane–water (1/2) is unique due to its specific structure and the presence of both tert-butyl groups and a water molecule. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
85906-63-4 |
|---|---|
Fórmula molecular |
C8H22GeO2 |
Peso molecular |
222.89 g/mol |
InChI |
InChI=1S/C8H18Ge.2H2O/c1-7(2,3)9-8(4,5)6;;/h1-6H3;2*1H2 |
Clave InChI |
FVFIYXWRPJSUAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Ge]C(C)(C)C.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





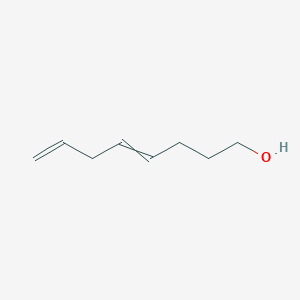
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
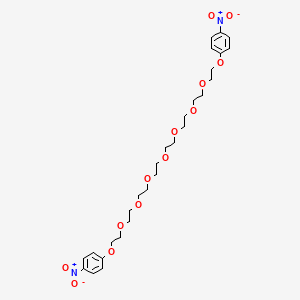

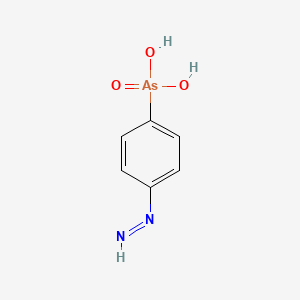
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)

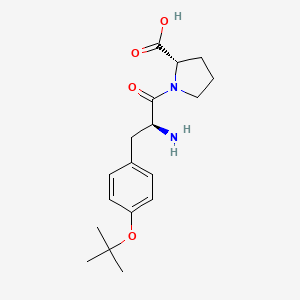
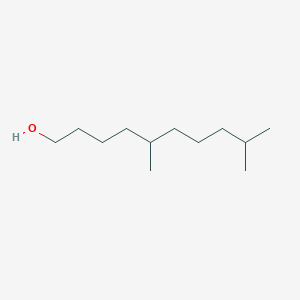
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)

